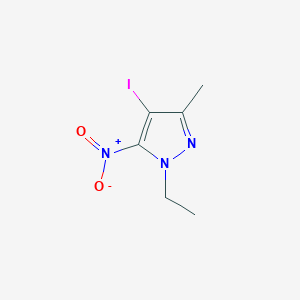

![molecular formula C15H8ClN3OS2 B2874250 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 900004-38-8](/img/structure/B2874250.png)

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[2,3-d]pyrimidin-4-amine derivatives are a class of compounds that have been studied for their various therapeutic activities such as antimicrobial , antitubercular , antifungal , antiviral , anti-avian influenza , anti-inflammatory , antidiabetic , antioxidant , and anticancer properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives typically involves a sequence of processes starting with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . This is followed by the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3 . The resulting compound is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The structures of these analogues were confirmed by 1H and 13C NMR, and mass spectrometry data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored by thin-layer chromatography (TLC) using precoated aluminum sheets .Physical And Chemical Properties Analysis

One of the synthesized compounds, 2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine, was described as a white solid with a yield of 80%, and a melting point of 121–122°C .Applications De Recherche Scientifique

Anticancer Activity

This compound has shown promising results in the field of cancer research . It has been synthesized and evaluated for its anticancer activity against kinase enzymes . The compound has shown potential to activate autophagic and apoptotic cell death in cancer cells . In particular, compounds 8 and 5 resulted in higher cytotoxic effects than the reference standard against MCF-7 and HepG-2 .

Kinase Inhibition

The compound has been found to have an affinity for kinases . The results were promising with affinity ranges from 46.7% to 13.3% . The potential inhibitory activity of the synthesized compounds on kinases was assessed. Screened compounds showed inhibition activity ranging from 41.4% to 83.5% .

Induction of Apoptosis

The compounds were evaluated for their induction of apoptosis and/or necrosis on HT-29 and HepG-2 . Three compounds induced significant early apoptosis compared to untreated control HT-29 cells, and four derivatives were more significant compared to untreated HepG-2 cells .

Autophagy Induction

The effect of four compounds on the autophagy process within HT-29, HepG-2, and MCF-7 cells was investigated with flow cytometry . Similar to the apoptosis results, compound 5 showed the highest autophagic induction among all compounds .

Therapeutic Importance

Thiophene and its substituted derivatives, including the compound , have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in present respective disease scenarios .

Anti-Inflammatory Activity

Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide” may also have potential anti-inflammatory applications.

Anti-Microbial Activity

Thiophene derivatives have shown significant inhibitory effects against various organisms, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus . This suggests that “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide” may also have potential anti-microbial applications.

Anti-Fungal Activity

Thiophene derivatives have been reported to possess anti-fungal properties . This suggests that “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide” may also have potential anti-fungal applications.

Mécanisme D'action

Target of Action

Similar thieno[2,3-d]pyrimidin-4-amine derivatives have been reported to interact with theacetyl-CoA carboxylase enzyme .

Mode of Action

It is known that thieno[2,3-d]pyrimidin-4-amine derivatives can inhibit the acetyl-coa carboxylase enzyme . This inhibition could potentially disrupt the synthesis of fatty acids, which are essential components of cell membranes.

Biochemical Pathways

The inhibition of the acetyl-CoA carboxylase enzyme by thieno[2,3-d]pyrimidin-4-amine derivatives could affect the fatty acid synthesis pathway . This could lead to a decrease in the production of fatty acids, impacting the integrity of cell membranes and potentially leading to cell death.

Result of Action

Based on its potential inhibition of the acetyl-coa carboxylase enzyme, it could lead to a disruption in fatty acid synthesis, potentially causingcell death .

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-N-thieno[2,3-d]pyrimidin-4-yl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS2/c16-11-8-3-1-2-4-10(8)22-12(11)14(20)19-13-9-5-6-21-15(9)18-7-17-13/h1-7H,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTOKYOIZPPSIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C4C=CSC4=NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzo[b]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2874168.png)

![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)

![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2874173.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2874176.png)

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide](/img/structure/B2874177.png)

![3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874185.png)

![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874186.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)